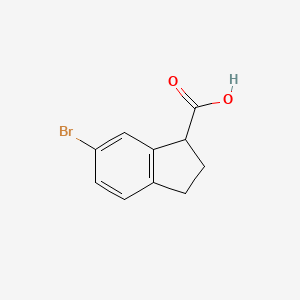

6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVRCSOJMLGDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30488110 | |

| Record name | 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30488110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52651-16-8 | |

| Record name | 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30488110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable substituted indane derivative, serving as a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications. Its rigid bicyclic scaffold, combined with the versatile functional handles of a carboxylic acid and a bromine atom, makes it a desirable building block for exploring structure-activity relationships in drug discovery. This guide provides a comprehensive overview of the predominant synthetic methodology for this compound, focusing on the practical execution, underlying chemical principles, and critical experimental parameters. It is designed to equip researchers with the necessary knowledge for a reliable and efficient synthesis.

Introduction and Strategic Overview

The indane framework is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] The specific target of this guide, this compound (CAS No. 52651-16-8), offers two distinct points for chemical modification: the carboxylic acid at the 1-position, ideal for amide couplings and other derivatizations, and the bromine atom on the aromatic ring, which can be functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

The most direct and high-yielding reported synthesis proceeds via the hydrolysis of the corresponding nitrile precursor, 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile. This approach is favored for its operational simplicity and the commercial availability of the starting materials. This guide will focus on a detailed protocol for this conversion, while also briefly exploring theoretical alternative strategies for constructing the indane-1-carboxylic acid core.

Core Synthesis Protocol: Base-Catalyzed Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. In this context, the saponification (basic hydrolysis) of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile is the most efficient method reported.

Mechanistic Rationale

The reaction proceeds through the nucleophilic attack of a hydroxide ion (from KOH) on the electrophilic carbon of the nitrile group. This forms a hydroxy imine intermediate, which tautomerizes to an amide. Under the harsh basic and high-temperature conditions, the amide is further hydrolyzed to a carboxylate salt. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid, forming a stable carboxylate. A final acidification step is required to protonate the carboxylate and yield the desired neutral carboxylic acid product, which typically precipitates from the aqueous solution.

Experimental Workflow Diagram

The overall experimental process, from starting material to purified product, is outlined below.

Caption: Workflow for the hydrolysis of the nitrile precursor.

Detailed Step-by-Step Protocol

This protocol is adapted from established procedures.[3]

Materials and Reagents:

-

6-bromo-2,3-dihydro-1H-indene-1-carbonitrile

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Methyl tert-butyl ether (MTBE) or other non-polar solvent

-

Ethyl acetate (EA)

-

1N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (e.g., 1 g, 4.50 mmol) in ethanol (60 mL).

-

Addition of Base: Add a 50% aqueous solution of potassium hydroxide (20 g KOH in 20 mL H₂O). Causality Note: The high concentration of KOH is crucial for driving the hydrolysis of both the nitrile and the intermediate amide to completion.

-

Hydrolysis: Heat the mixture to 100 °C and stir vigorously for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Initial Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Purification Wash: Add water to the residue and extract with MTBE (100 mL). Discard the organic layer, which contains any unreacted starting material or non-acidic impurities. Trustworthiness Note: This step ensures that only the desired carboxylate salt remains in the aqueous phase, leading to a purer final product.

-

Acidification: Cool the aqueous phase in an ice bath and carefully adjust the pH to ~3 by the dropwise addition of 1N HCl. The carboxylic acid product should precipitate as a solid or oil.

-

Product Extraction: Extract the acidified aqueous phase with ethyl acetate (3 x 100 mL).

-

Final Wash and Drying: Combine the organic extracts and wash with brine (200 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

Summary of Reaction Parameters and Product Characterization

Table 1: Key Reaction Parameters

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile | [3] |

| Reagent | Potassium Hydroxide (50% aq. solution) | [3] |

| Solvent | Ethanol | [3] |

| Temperature | 100 °C (Reflux) | [3] |

| Reaction Time | 16 hours | [3] |

| Reported Yield | ~100% (crude) |[3] |

Product Characterization Data:

-

Molecular Formula: C₁₀H₉BrO₂

-

Molecular Weight: 241.08 g/mol

-

Appearance: Typically a yellow oil or solid[3]

-

¹H NMR (400 MHz, DMSO-d₆): δ = 13.12 - 11.89 (m, 1H, COOH), 7.48 (s, 1H), 7.38 - 7.35 (m, 1H), 7.21 (d, J = 8.0 Hz, 1H), 4.03 - 3.99 (m, 1H), 2.91 - 2.79 (m, 2H), 2.28 - 2.22 (m, 2H) ppm.[3]

Theoretical Alternative Synthetic Pathways

While nitrile hydrolysis is the most direct route, other classical methods for forming the indane-carboxylic acid scaffold could theoretically be adapted. These multi-step alternatives may be considered if the nitrile precursor is unavailable.

Caption: Conceptual alternative pathways to the target molecule.

-

Route A: Intramolecular Friedel-Crafts Acylation: This classic strategy involves the cyclization of a substituted 3-phenylpropanoic acid to form an indanone.[2] Starting with 3-(4-bromophenyl)propanoic acid, an intramolecular Friedel-Crafts reaction would yield 6-bromo-1-indanone. The carboxylic acid moiety would then need to be installed at the 1-position, a non-trivial multi-step process likely involving reduction and subsequent functionalization.

-

Route B: Carboxylation of an Organometallic Intermediate: A more direct, though potentially challenging, route would involve the preparation of 1,6-dibromoindane. Selective formation of an organometallic species (Grignard or organolithium) at the more reactive C1 position, followed by quenching with carbon dioxide, would yield the target carboxylic acid. The main challenge lies in achieving selective metal-halogen exchange at the aliphatic C1-Br bond without disturbing the aromatic C6-Br bond.

Safety and Handling

According to its safety data sheet, this compound presents several hazards:

-

Harmful if swallowed (H302)[4]

-

Causes skin irritation (H315)[4]

-

Causes serious eye irritation (H319)[4]

-

May cause respiratory irritation (H335)[4]

All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. The reagents used in the synthesis, particularly concentrated potassium hydroxide and hydrochloric acid, are highly corrosive and must be handled with extreme care.

Conclusion

The is most reliably achieved through the robust and high-yielding hydrolysis of its corresponding nitrile precursor. The detailed protocol and mechanistic insights provided in this guide offer a clear and validated pathway for researchers to obtain this valuable synthetic intermediate. Understanding the causality behind each experimental step ensures reproducibility and allows for informed troubleshooting. The resulting compound is a versatile platform for further chemical exploration in drug development and materials science.

References

-

Title: Synthesis of indan-1-carboxylic acid-3-semi- carbazone (6). Source: ResearchGate URL: [Link]

-

Title: Synthesis of 1-indanones with a broad range of biological activity Source: National Institutes of Health (PMC) URL: [Link]

-

Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

Sources

6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid characterization

An In-Depth Technical Guide to the Characterization of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted indane derivative that serves as a crucial building block in medicinal chemistry and drug development.[1] The indane scaffold, a bicyclic framework composed of a fused benzene and cyclopentane ring, is present in numerous biologically active compounds.[1] The specific substitution pattern of this molecule, featuring a bromine atom on the aromatic ring and a carboxylic acid on the chiral center of the aliphatic ring, makes it a versatile intermediate for creating complex molecular architectures. As such, rigorous and unambiguous characterization is paramount to ensure the identity, purity, and quality of the material before its use in further synthetic steps.

This guide provides a comprehensive, field-proven framework for the complete chemical and physical characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond simple data reporting to explain the causality behind experimental choices and to establish self-validating analytical systems.

Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its fundamental physicochemical properties. These data points are critical for selecting appropriate analytical conditions, solvents, and handling procedures.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 52651-16-8 | Biosynth, PubChem[2] |

| Molecular Formula | C₁₀H₉BrO₂ | Biosynth, PubChem[2] |

| Molecular Weight | 241.08 g/mol | Biosynth, PubChem[2] |

| Appearance | Solid | CymitQuimica[3] |

| Boiling Point | 357.8 °C (Predicted) | Biosynth |

| SMILES | C1CC2=C(C1C(=O)O)C=C(C=C2)Br | PubChem[2] |

| InChI Key | RMVRCSOJMLGDAG-UHFFFAOYSA-N | PubChem[2] |

graph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Benzene ring with bromine C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; Br [label="Br", pos="2.08,1.2!", fontcolor="#EA4335"];

// Five-membered ring C7 [label="C", pos="-2.08,0!"]; C8 [label="CH₂", pos="-1.04,-1.8!"]; C9 [label="CH", pos="-2.6, -1.2!"];

// Carboxylic acid group C10 [label="C", pos="-3.9, -0.9!"]; O1 [label="O", pos="-4.4, -1.8!", fontcolor="#EA4335"]; O2 [label="OH", pos="-4.5, 0!", fontcolor="#EA4335"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- Br [label=""];

// Aromatic double bonds (represented by thicker lines for visual cue) edge [style=bold, color="#202124"]; C1 -- C2; C3 -- C4; C5 -- C6;

// Fused ring bonds edge [style=solid, color="#202124"]; C2 -- C7; C3 -- C8;

// Five-membered ring bonds C7 -- C9; C9 -- C8;

// Carboxylic acid bonds C9 -- C10; C10 -- O1 [style=bold]; C10 -- O2; }

Caption: 2D structure of this compound.

Synthesis Pathway Overview

A common synthetic route involves the hydrolysis of the corresponding nitrile precursor. Understanding the synthesis is crucial for anticipating potential impurities, such as unreacted starting material or hydrolysis byproducts.

A typical synthesis proceeds via the hydrolysis of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile using a strong base like potassium hydroxide (KOH) in an alcohol solvent, followed by acidic workup to protonate the carboxylate.[4]

Caption: Synthetic pathway from nitrile precursor to the final carboxylic acid.

Spectroscopic Elucidation

Spectroscopic analysis provides the definitive structural confirmation of the molecule. A combination of NMR, IR, and Mass Spectrometry creates a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Experience: The choice of a deuterated polar aprotic solvent like DMSO-d₆ is deliberate. It readily dissolves the carboxylic acid, and its exchangeable proton signal is far downfield, preventing overlap with the analyte's crucial acidic proton signal.

¹H NMR (Proton NMR) Data

-

Expected Spectral Data (in DMSO-d₆, 400 MHz): [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 (broad) | Singlet (s) | 1H | -COOH | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[5] |

| 7.48 | Singlet (s) | 1H | Ar-H (H7) | Aromatic proton adjacent to the bromine, appearing as a singlet or narrow doublet. |

| 7.37 | Doublet of doublets (dd) | 1H | Ar-H (H5) | Aromatic proton ortho to the bromine atom. |

| 7.21 | Doublet (d) | 1H | Ar-H (H4) | Aromatic proton ortho to the fused ring. |

| 4.01 | Triplet (t) or dd | 1H | -CH- (H1) | The chiral proton at C1 is deshielded by the adjacent aromatic ring and carboxylic acid group. |

| 2.85 | Multiplet (m) | 2H | -CH₂- (H3) | Protons on the C3 carbon of the five-membered ring. |

| 2.25 | Multiplet (m) | 2H | -CH₂- (H2) | Protons on the C2 carbon of the five-membered ring. |

¹³C NMR (Carbon NMR) Data

-

Predicted Chemical Shifts:

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| 170-180 | C =O | The carbonyl carbon of the carboxylic acid is significantly deshielded.[5] |

| 120-145 | Ar-C | Aromatic carbons, with the carbon bearing the bromine (C6) appearing at the lower end of this range. |

| ~50 | C -1 | The chiral carbon attached to the carboxylic acid. |

| 25-35 | C -2, C -3 | Aliphatic carbons of the five-membered ring.[6] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Expertise & Experience: Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers. This has a profound and characteristic effect on the spectrum, most notably causing extreme broadening of the O-H stretching vibration.[7] This broadness is a key diagnostic feature.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 2500-3300 (very broad) | O-H stretch | The hallmark of a hydrogen-bonded carboxylic acid dimer.[5][7] |

| ~2950 | C-H stretch | Aliphatic C-H stretching from the five-membered ring. |

| ~1700 | C=O stretch | Strong, sharp absorption for the carbonyl group. Conjugation with the aromatic ring may shift this to a slightly lower wavenumber.[7] |

| 1210-1320 | C-O stretch | Coupled with O-H in-plane bending, characteristic of carboxylic acids.[7] |

| ~920 (broad) | O-H bend | Out-of-plane bend, another characteristic feature of carboxylic acid dimers.[7] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.

-

Data Analysis: Identify the characteristic peaks and compare them to reference values.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial structural information from fragmentation patterns.

Trustworthiness: The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, provides a self-validating feature in the mass spectrum.[8] Any fragment containing a bromine atom must appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units with roughly equal intensity. This is a definitive indicator of a bromine-containing compound.

Expected Mass Spectrum Data

| m/z Value | Ion | Rationale |

| 240 / 242 | [M]⁺ or [M+H]⁺ | The molecular ion peak doublet, corresponding to the C₁₀H₉⁷⁹BrO₂ and C₁₀H₉⁸¹BrO₂ isotopologues. |

| 195 / 197 | [M-COOH]⁺ | Loss of the carboxylic acid group (45 Da), a common fragmentation pathway. |

| 161 | [M-Br]⁺ | Loss of the bromine atom (79/81 Da). This fragment would not show the isotopic doublet. |

| 60 | [C₂H₄O₂]⁺ | For larger acids, a McLafferty rearrangement can result in a characteristic peak at m/z=60.[5] |

Experimental Protocol: LC-MS (ESI+)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.[6]

-

Infusion: Introduce the sample into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI) via direct infusion or through an HPLC system.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion doublet and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatographic Purity Assessment

While spectroscopy confirms identity, chromatography is essential for determining purity and identifying potential impurities.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC is the method of choice for a molecule of this polarity. A C18 column provides excellent retention and separation based on hydrophobicity. The mobile phase is acidified (e.g., with formic or phosphoric acid) to suppress the ionization of the carboxylic acid group.[9][10] This ensures a single, sharp, well-retained peak, as the neutral form of the acid interacts more consistently with the nonpolar stationary phase.

Experimental Protocol: Purity Analysis by RP-HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 220 nm and 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.

System Suitability and Validation:

-

Blank Injection: Inject the diluent to ensure no interfering peaks are present.

-

Standard Injection: Make five replicate injections of the sample solution. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

-

Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Caption: A comprehensive workflow for the characterization of the target compound.

Conclusion

The robust characterization of this compound requires an integrated analytical approach. The combination of NMR for detailed structural mapping, IR for functional group confirmation, MS for molecular weight verification (with its distinctive bromine isotope pattern), and HPLC for quantitative purity assessment provides a complete and reliable profile of the molecule. Following the protocols and rationale outlined in this guide ensures a high degree of confidence in the material's quality, which is essential for its successful application in research and development.

References

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks . MDPI. [Link]

-

HPLC Methods for analysis of Bromide ion . HELIX Chromatography. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. [Link]

-

Bromide HPLC Separation . SIELC Technologies. [Link]

-

Indane Derivatives . Eburon Organics. [Link]

-

Review of Characteristics and Analytical Methods for Determination of Thiabendazole . MDPI. [Link]

-

The C=O Bond, Part III: Carboxylic Acids . Spectroscopy Online. [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane . Doc Brown's Chemistry. [Link]

Sources

- 1. Indane Derivatives | Eburon [eburon-organics.com]

- 2. This compound | C10H9BrO2 | CID 12318484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. helixchrom.com [helixchrom.com]

- 10. Bromide | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid is a brominated indane derivative that serves as a valuable intermediate in organic synthesis and medicinal chemistry. Its rigid bicyclic core, coupled with the versatile chemical handles of a carboxylic acid and an aryl bromide, makes it a significant building block for the development of novel therapeutic agents. The physical properties of such an intermediate are paramount, as they dictate everything from reaction conditions and purification strategies to the ultimate formulation and bioavailability of a potential drug candidate.[1]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering not just data, but also the underlying scientific context and field-proven methodologies for their determination. Understanding these characteristics is a critical first step for any researcher aiming to utilize this compound in a drug discovery pipeline.[2]

Section 1: Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis. The key identifiers and structural features of the title compound are summarized below.

| Identifier | Data | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 52651-16-8 | ChemicalBook, PubChem[3][4][5] |

| Molecular Formula | C₁₀H₉BrO₂ | PubChem, Biosynth[3] |

| Molecular Weight | 241.08 g/mol | PubChem, Biosynth[3] |

| Canonical SMILES | C1CC2=C(C1C(=O)O)C=C(C=C2)Br | PubChem, Biosynth[3] |

Structural Insights: The structure of this compound is notable for several key features that influence its physical properties:

-

Indane Core: A fused benzene ring and a cyclopentane ring create a rigid, non-planar scaffold.

-

Chiral Center: The carbon at position 1 (C1), bearing the carboxylic acid group, is a stereocenter. This means the compound exists as a pair of enantiomers. The data presented here pertains to the racemic mixture unless otherwise specified. For drug development, the separation and characterization of individual enantiomers would be a critical future step, as different stereoisomers often exhibit distinct pharmacological activities.

-

Functional Groups: The carboxylic acid group is a hydrogen bond donor and acceptor, significantly influencing melting point and solubility. The aryl bromide at position 6 provides a site for further chemical modification (e.g., cross-coupling reactions) and contributes to the molecule's overall lipophilicity.

Section 2: Core Physicochemical Properties

The macroscopic properties of a compound are a direct manifestation of its molecular structure. The following table summarizes the key physical data for this compound.

| Property | Value | Source |

| Appearance | Solid | CymitQuimica[6] |

| Melting Point | 142.0 - 145.0 °C | abcr Gute Chemie |

| Boiling Point | 357.8 °C (Predicted) | Biosynth |

| Flash Point | 142 °C (Predicted) | Biosynth |

Thermal Properties: Stability and Handling

The melting point of 142-145 °C is a crucial indicator of the compound's purity and the strength of its crystalline lattice. The carboxylic acid functional group allows for strong intermolecular hydrogen bonding, resulting in a relatively high melting point for a molecule of this size. This thermal stability is advantageous for storage and handling.

The predicted boiling point of 357.8 °C suggests low volatility under standard conditions. However, at elevated temperatures, thermal decomposition, likely via decarboxylation, should be considered.

Solubility Profile: A Key Determinant for Application

Solubility is one of the most critical physicochemical properties for a drug candidate, directly impacting its absorption and bioavailability.[7] While comprehensive public data is limited, a qualitative and predictive profile can be established.

-

Aqueous Solubility: As a carboxylic acid, its solubility in water is expected to be highly pH-dependent. At acidic pH (e.g., pH 1.2, simulating gastric fluid), the carboxylic acid will be protonated and largely unionized, leading to very low aqueous solubility.[8] Conversely, in neutral to basic media (e.g., pH 6.8-7.4, simulating intestinal fluid), it will deprotonate to the carboxylate salt, significantly increasing its aqueous solubility.

-

Organic Solvent Solubility: Synthesis and purification procedures indicate good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), as it is used for NMR analysis.[5] Extraction protocols using Ethyl Acetate (EA) and Methyl tert-Butyl Ether (MTBE) suggest high solubility in these common organic solvents.[5]

Expert Insight: The pH-dependent solubility is a classic characteristic of acidic drugs. This property is fundamental for designing oral dosage forms. For instance, low solubility in the stomach followed by higher solubility in the intestine is often a desirable trait.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method, considered the gold standard for determining thermodynamic solubility.[9]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values (e.g., 1.2, 4.5, and 6.8) at 37 °C.[8][10]

Methodology:

-

Preparation: Prepare aqueous buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer).

-

Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Place the vials in an orbital shaker or tumbling apparatus within a temperature-controlled chamber at 37 ± 1 °C. Agitate for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended particles.

-

Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant. Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

-

Data Reporting: Report the solubility in mg/mL. The experiment should be performed in triplicate for each pH condition.[8]

Diagram: Workflow for Shake-Flask Solubility Assessment

Caption: A streamlined workflow for determining thermodynamic solubility.

Section 3: Spectroscopic Characterization

Spectroscopic data provides direct evidence of a molecule's chemical structure at an atomic level.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for confirming the hydrogen framework of a molecule.

¹H NMR Data (400 MHz, DMSO-d₆): [5]

-

δ 12.5 (s, 1H): This broad singlet far downfield is characteristic of the acidic proton of the carboxylic acid group.

-

δ 7.48 (s, 1H): Aromatic proton likely at C7 , adjacent to the bromine atom.

-

δ 7.37 (d, 1H): Aromatic proton, likely at C5 , coupled to the proton at C4.

-

δ 7.21 (d, J=8.0 Hz, 1H): Aromatic proton at C4 , showing doublet splitting from the adjacent proton at C5.

-

δ 4.01 (t, 1H): The methine proton at the chiral center (C1 ), coupled to the adjacent methylene protons at C2.

-

δ 2.85 (m, 2H): Methylene protons at C3 on the indane ring.

-

δ 2.25 (m, 2H): Methylene protons at C2 on the indane ring.

Expert Insight: The chemical shifts and splitting patterns are fully consistent with the proposed structure. The integration of the peaks corresponds to the number of protons in each environment, providing a self-validating dataset. The use of DMSO-d₆ as a solvent is common for carboxylic acids, as it helps in observing the exchangeable acidic proton.

¹³C NMR and Crystallographic Data: Areas for Future Investigation

-

¹³C NMR Spectroscopy: This technique would be invaluable for confirming the carbon skeleton of the molecule. Based on standard chemical shift tables, one would expect to see signals for the carbonyl carbon (~170-180 ppm), six aromatic carbons (~120-150 ppm), and three aliphatic carbons (~20-50 ppm).[11] Obtaining this data is a recommended next step for full structural confirmation.

-

Single-Crystal X-ray Diffraction: For a chiral compound intended for pharmaceutical development, obtaining a crystal structure is of paramount importance. It would provide unambiguous confirmation of the molecular structure, reveal the solid-state packing arrangement, and identify key intermolecular interactions like hydrogen bonding. Furthermore, if a single enantiomer is isolated, X-ray crystallography can determine its absolute stereochemistry.

Protocol: Single-Crystal X-ray Diffraction

Objective: To grow single crystals suitable for X-ray diffraction and determine the three-dimensional molecular structure.

Methodology:

-

Purification: Ensure the compound is of high purity (>99%), as impurities can inhibit crystal growth. Recrystallization or column chromatography may be necessary.

-

Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility.

-

Crystal Growth: Employ a slow evaporation or solvent diffusion technique.

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment, allowing the solvent to evaporate over several days or weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

-

-

Crystal Mounting & Data Collection: Carefully mount a suitable single crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software to generate a final 3D model of the molecule.

Diagram: Workflow for X-ray Crystallography

Caption: From purified powder to a 3D molecular structure.

Section 4: Safety and Handling

Based on GHS classifications provided from notifications to the ECHA C&L Inventory, this compound presents several hazards that require appropriate handling procedures.[3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Practices:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Avoid inhalation of dust or powder.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a solid, thermally stable compound with a well-defined molecular structure. Its key physical properties are dominated by the presence of the carboxylic acid, which imparts a high melting point and pH-dependent aqueous solubility. The available spectroscopic data strongly supports its chemical identity. While foundational data exists, further characterization, particularly through ¹³C NMR and single-crystal X-ray diffraction, would provide deeper insights valuable for its application in drug development and complex organic synthesis. The protocols and analyses presented in this guide offer a robust framework for researchers to build upon as they incorporate this versatile molecule into their research programs.

References

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]

-

AB441840 | CAS 52651-16-8. abcr Gute Chemie. [Link]

-

Annex 4 - WHO Expert Committee on Specifications for Pharmaceutical Preparations. World Health Organization (WHO). [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system. National Institutes of Health (NIH). [Link]

-

Physical and Chemical Characterization for APIs. Labinsights. [Link]

-

Physicochemical Characterization. Creative Biolabs. [Link]

-

Fig. S8 13 C NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). ResearchGate. [Link]

-

Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. [Link]

-

CAS#:99465-06-2. Chemsrc. [Link]

-

Physicochemical Properties. Pacific BioLabs. [Link]

-

This compound. PubChem. [Link]

-

Physicochemical Properties. NETZSCH Analyzing & Testing. [Link]

-

6-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 14548-39-1. Matrix Fine Chemicals. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

6-Bromoindole-3-carboxylic acid - Optional[13C NMR]. SpectraBase. [Link]

Sources

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. langhuapharma.com [langhuapharma.com]

- 3. This compound | C10H9BrO2 | CID 12318484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 52651-16-8 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound [cymitquimica.com]

- 7. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 8. who.int [who.int]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid

Introduction

Indane and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds.[1][2] this compound (CAS No: 52651-16-8) is a key intermediate, offering a versatile scaffold for synthetic modifications. Its rigid bicyclic framework, combining aromatic and aliphatic features, along with the reactive handles of a carboxylic acid and a bromo-substituent, makes it a valuable building block for drug development.[2]

This guide provides a comprehensive analysis of the core spectroscopic techniques required for the unambiguous structural elucidation and quality control of this compound. As a Senior Application Scientist, the focus extends beyond mere data presentation to include the rationale behind experimental design and data interpretation, ensuring a robust and reproducible analytical workflow.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for identifying the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons.

Data Presentation

The following table summarizes the experimental ¹H NMR data for this compound.[3]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| COOH | ~12.5 (broad s) | Singlet | - | 1H |

| H5 | 7.48 | Singlet | - | 1H |

| H7 | 7.37 | Doublet | 8.0 | 1H |

| H4 | 7.21 | Doublet | 8.0 | 1H |

| H1 | 4.01 | Triplet | - | 1H |

| H3 (α, β) | 2.85 | Multiplet | - | 2H |

| H2 (α, β) | 2.25 | Multiplet | - | 2H |

| Solvent: DMSO-d₆, Frequency: 400 MHz. Data derived from a synthesis report which describes the region from 13.12 - 11.89 ppm as a multiplet, which is characteristic of a carboxylic acid proton.[3] Multiplicities for H1, H2, and H3 are interpreted from the provided multiplet descriptions. |

Spectral Interpretation

-

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid appears as a very broad singlet significantly downfield (~12.5 ppm).[3] This deshielding is characteristic and its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (H4, H5, H7): The aromatic region shows three distinct signals. H5 appears as a singlet around 7.48 ppm because it has no adjacent protons for coupling.[3] H4 and H7 appear as doublets around 7.21 ppm and 7.37 ppm, respectively, with a coupling constant of J = 8.0 Hz, which is typical for ortho-coupling in a benzene ring.[3]

-

Chiral Center Proton (H1): The proton at the C1 position, adjacent to the carboxylic acid, is a triplet at approximately 4.01 ppm.[3] Its downfield shift is due to the electron-withdrawing effect of the carboxyl group.

-

Aliphatic Protons (H2, H3): The protons on the cyclopentane ring (C2 and C3) appear as complex multiplets in the aliphatic region (2.25 ppm and 2.85 ppm).[3] This complexity arises from both geminal and vicinal coupling between these protons.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Standard workflow for ¹H NMR analysis.

Senior Application Scientist's Note: The choice of DMSO-d₆ as a solvent is critical. It readily dissolves the polar carboxylic acid, and importantly, it allows for the observation of the acidic COOH proton, which would rapidly exchange and become invisible in solvents like D₂O. A relaxation delay of 2 seconds is a good starting point to ensure near-quantitative integration, especially for the aromatic protons.[1]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a count of the unique carbon atoms in a molecule and offers insight into their chemical environment (e.g., sp², sp³, carbonyl).

Data Presentation: Predicted

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C8 (COOH) | 170-175 | Typical range for a carboxylic acid carbon.[5] |

| C3a, C7a | 140-150 | Aromatic quaternary carbons, deshielded by fusion to the aliphatic ring. |

| C5, C7 | 125-135 | Aromatic CH carbons. |

| C6 | 120-125 | Aromatic carbon bearing the bromine (ipso-carbon), shielded by the halogen. |

| C4 | 125-130 | Aromatic CH carbon. |

| C1 | 45-50 | Aliphatic CH carbon, deshielded by the adjacent carboxylic acid.[1] |

| C3 | 35-40 | Aliphatic CH₂ carbon adjacent to the aromatic ring.[1] |

| C2 | 25-30 | Aliphatic CH₂ carbon.[1] |

| Predictions are based on typical chemical shift values for substituted indanes and carboxylic acids.[1][5] |

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation follows the same procedure as for ¹H NMR.

-

Acquisition: Utilize a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30).

-

Parameters: Due to the low natural abundance of ¹³C, a greater number of scans is required.

-

Pulse Angle: 30°

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is beneficial for quantifying quaternary carbons, which have longer relaxation times.

-

Number of Scans (ns): 512-1024 scans are typically required for a good signal-to-noise ratio.[1]

-

-

Processing: Processing steps are similar to ¹H NMR. The spectrum is calibrated to the DMSO-d₆ solvent peak at 39.52 ppm.

Senior Application Scientist's Note: A proton-decoupled experiment is standard as it simplifies the spectrum to single lines for each unique carbon and provides a significant signal enhancement via the Nuclear Overhauser Effect (NOE). However, this can make peak integration non-quantitative. For quantitative analysis, an inverse-gated decoupling experiment with a much longer relaxation delay would be necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Data Presentation: Expected Absorptions

The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the carboxylic acid group.[6]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| Carboxylic Acid O-H | 3300 - 2500 | Stretching | Broad, Strong |

| Aromatic C-H | 3100 - 3000 | Stretching | Medium |

| Aliphatic C-H | 2980 - 2850 | Stretching | Medium |

| Carboxylic Acid C=O | 1710 - 1680 | Stretching | Strong |

| Aromatic C=C | 1600, 1475 | Stretching | Medium |

| Carboxylic Acid C-O | 1320 - 1210 | Stretching | Strong |

| Carboxylic Acid O-H | 960 - 900 | Out-of-plane bend (wag) | Broad, Medium |

| C-Br | 680 - 515 | Stretching | Medium-Strong |

Spectral Interpretation

The most telling feature will be the extremely broad absorption band from ~3300 to 2500 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[6] This will partially obscure the C-H stretching vibrations. A very strong and sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. The presence of a strong C-O stretch near 1250 cm⁻¹ and a broad O-H "wag" around 930 cm⁻¹ further confirms the carboxylic acid functional group.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Senior Application Scientist's Note: ATR is a modern, preferred method for solid samples as it requires minimal sample preparation compared to traditional KBr pellets and provides high-quality, reproducible spectra.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural confirmation.

Data Presentation

-

Molecular Formula: C₁₀H₉BrO₂

-

Molecular Weight: 241.08 g/mol [7]

-

Exact Mass: 239.9786 Da

-

Expected Molecular Ion: A characteristic pair of peaks (M and M+2) of nearly equal intensity due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%).[8]

-

[M]⁺: m/z ≈ 240 (containing ⁷⁹Br)

-

[M+2]⁺: m/z ≈ 242 (containing ⁸¹Br)

-

Proposed Fragmentation Pathway

Caption: Plausible ESI-MS fragmentation pathway.

-

Loss of a Carboxyl Radical (-COOH•): A common fragmentation for carboxylic acids, leading to an ion at m/z 196/198.

-

Loss of a Bromine Radical (-Br•): This would result in a fragment at m/z 161.

-

Loss of Water (-H₂O): While less common as a primary fragmentation, it could lead to an ion at m/z 224/226.

The most abundant fragment is likely to be the indanyl cation resulting from the loss of the carboxyl radical.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[1]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: ESI will generate ions in the gas phase. Negative ion mode is often effective for carboxylic acids, forming the [M-H]⁻ ion at m/z 239/241. Positive ion mode may show the [M+H]⁺ or [M+Na]⁺ adducts.

-

Data Acquisition: Acquire the mass spectrum across a relevant m/z range (e.g., 50-500 Da).

Senior Application Scientist's Note: For carboxylic acids, negative ion mode ESI is often more sensitive and provides a cleaner spectrum, showing a strong signal for the deprotonated molecule [M-H]⁻. This avoids potential complications from multiple adduct formations ([M+H]⁺, [M+Na]⁺, [M+K]⁺) in positive mode.

Conclusion

The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. ¹H NMR provides a detailed map of the proton framework, while ¹³C NMR confirms the carbon skeleton. IR spectroscopy rapidly verifies the presence of the key carboxylic acid functional group, and mass spectrometry confirms the molecular weight and the presence of bromine through its characteristic isotopic pattern. The integrated application of these methods, guided by the robust protocols outlined in this guide, ensures the high-quality characterization required by researchers, scientists, and drug development professionals.

References

- BenchChem. (2025). In-Depth Technical Guide to the Spectroscopic Analysis and Characterization of New Indan Derivatives.

- Biosynth. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound synthesis.

- PubChem. (n.d.). This compound.

- CymitQuimica. (n.d.). This compound.

- Eburon Organics. (n.d.). Indane Derivatives.

- ResearchGate. (n.d.). Fig. S8 13 C NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d).

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

- Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indane Derivatives | Eburon [eburon-organics.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. This compound | C10H9BrO2 | CID 12318484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

1H NMR spectrum of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry and drug development. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound, a substituted indane derivative. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to explain the underlying principles and experimental considerations. We will cover theoretical spectral prediction based on first principles, a detailed experimental protocol grounded in best practices, and a thorough analysis of the resulting spectrum. The causality behind experimental choices, from solvent selection to parameter optimization, is explained to ensure scientific integrity and reproducibility.

Introduction: The Molecule and the Method

This compound is a bicyclic molecule featuring a brominated aromatic ring fused to a cyclopentane ring which is substituted with a carboxylic acid group.[1] Its rigid structure and diverse electronic environments—aromatic, aliphatic, benzylic, and acidic—make it an excellent subject for demonstrating the power of ¹H NMR spectroscopy. Each proton within the molecule resides in a unique magnetic environment, giving rise to a distinct signal in the NMR spectrum. The precise location (chemical shift), splitting pattern (multiplicity), and intensity (integration) of these signals provide a detailed map of the molecule's atomic connectivity and stereochemistry.

This guide will deconstruct the ¹H NMR spectrum of this molecule, offering a framework for analysis that is applicable to a wide range of small organic molecules encountered in pharmaceutical and chemical research.

Caption: Molecular structure of the target analyte.

Theoretical Spectral Prediction: An Educated Hypothesis

Before stepping into the lab, a robust theoretical prediction of the spectrum serves as a critical roadmap. This prediction is based on established principles of chemical shift theory, spin-spin coupling, and the known effects of substituents.

The structure of this compound presents seven unique proton environments. The chiral center at the C1 position renders the two protons on the adjacent C2 methylene group diastereotopic, meaning they are chemically non-equivalent and will have distinct chemical shifts and coupling patterns.

Caption: Proton labeling for spectral prediction.

A. The Carboxylic Acid Proton (Hₐ): The proton of the carboxylic acid is the most deshielded in the molecule. Its attachment to a highly electronegative oxygen atom, combined with the anisotropic effect of the C=O bond, shifts its resonance significantly downfield.[2] It is often broadened due to hydrogen bonding and can undergo chemical exchange with protic solvents or water.[3]

-

Predicted Chemical Shift (δ): 10.0 - 12.0 ppm

-

Predicted Multiplicity: Broad Singlet (br s)

B. The Aromatic Protons (Hₑ, Hբ, H₉): The benzene ring contains three protons. Their chemical shifts are influenced by the electron-withdrawing inductive effect of the bromine atom and the electron-donating effect of the fused alkyl ring.

-

H₉: This proton is ortho to the bromine atom. It has no ortho or meta neighbors, so it is expected to appear as a singlet or a very narrow doublet due to a small four-bond (para) coupling to Hբ. Its proximity to the deshielding bromine atom will shift it downfield relative to other aromatic protons.

-

Predicted Chemical Shift (δ): ~7.4 ppm

-

Predicted Multiplicity: Singlet (s) or narrow doublet (d)

-

-

Hբ: This proton is meta to the bromine atom and ortho to the fused ring. It is coupled to Hₑ (ortho-coupling, ³J ≈ 7-9 Hz).

-

Predicted Chemical Shift (δ): ~7.2 ppm

-

Predicted Multiplicity: Doublet (d)

-

-

Hₑ: This proton is ortho to the bromine and ortho to Hբ. It will be split by Hբ (ortho-coupling, ³J ≈ 7-9 Hz).

-

Predicted Chemical Shift (δ): ~7.3 ppm

-

Predicted Multiplicity: Doublet (d)

-

C. The Aliphatic Protons (Hᵦ, H꜀, HᏧ): The five-membered ring contains five protons with complex interactions.

-

Hᵦ (Methine): This proton is alpha to the carbonyl group of the carboxylic acid, which deshields it. It is coupled to the two diastereotopic protons at C2 (H꜀).

-

Predicted Chemical Shift (δ): ~3.8 - 4.2 ppm

-

Predicted Multiplicity: Triplet (t) or Doublet of Doublets (dd)

-

-

H꜀ (Methylene, C2): These two protons are diastereotopic. They will have different chemical shifts and will couple with each other (geminal coupling, ²J ≈ 12-18 Hz), with Hᵦ (vicinal coupling, ³J), and with the two HᏧ protons (vicinal coupling, ³J).[4] This results in complex, overlapping multiplets.

-

Predicted Chemical Shift (δ): ~2.2 - 2.8 ppm

-

Predicted Multiplicity: Multiplet (m)

-

-

HᏧ (Methylene, C3): These benzylic protons are deshielded by the aromatic ring. They are coupled to the two H꜀ protons.

-

Predicted Chemical Shift (δ): ~2.9 - 3.2 ppm

-

Predicted Multiplicity: Multiplet (m)

-

Table 1: Predicted ¹H NMR Spectral Data

| Proton Label | Environment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |

| Hₐ | Carboxylic Acid | 10.0 - 12.0 | Broad Singlet (br s) | N/A |

| H₉ | Aromatic (ortho to Br) | ~7.4 | Singlet (s) | N/A |

| Hₑ | Aromatic (ortho to Br) | ~7.3 | Doublet (d) | ³J ≈ 7-9 |

| Hբ | Aromatic (meta to Br) | ~7.2 | Doublet (d) | ³J ≈ 7-9 |

| Hᵦ | Methine (α to COOH) | 3.8 - 4.2 | Triplet (t) or dd | ³J ≈ 5-8 |

| HᏧ | Methylene (Benzylic) | 2.9 - 3.2 | Multiplet (m) | N/A |

| H꜀ | Methylene (Diastereotopic) | 2.2 - 2.8 | Multiplet (m) | N/A |

Experimental Protocol: A Self-Validating System

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and instrument setup.[5] The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.

Workflow Diagram: From Sample to Spectrum

Caption: Experimental workflow for ¹H NMR acquisition and processing.

Step-by-Step Methodology

-

Solvent Selection:

-

Choice: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: Carboxylic acids have moderate to good solubility in DMSO. Crucially, DMSO is a hydrogen bond acceptor, which slows the exchange rate of the acidic proton (Hₐ), often resulting in a sharper signal compared to spectra run in CDCl₃.[3] Its residual solvent peak at δ 2.50 ppm does not overlap with any of the analyte's expected signals.[6]

-

-

Sample Preparation:

-

Analyte Quantity: Weigh approximately 10-15 mg of the solid compound. This amount provides an excellent signal-to-noise ratio for a ¹H spectrum in a reasonable time without causing issues like line broadening due to high viscosity.[7][8]

-

Dissolution: Dissolve the sample in a small, clean glass vial with ~0.7 mL of DMSO-d₆ before transferring it to the NMR tube. This ensures complete dissolution, which can be difficult to achieve within the confines of the tube itself.[5]

-

Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.

-

Final Volume: The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL), ensuring it is correctly positioned within the instrument's detection coil.[9]

-

-

Data Acquisition:

-

Instrumentation: A 500 MHz NMR spectrometer is recommended for optimal signal dispersion.

-

Locking and Shimming: The instrument's field frequency is "locked" onto the deuterium signal of the DMSO-d₆. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Number of Scans (NS): 16 scans are typically sufficient for a sample of this concentration to achieve a high signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 2 seconds ensures that all protons have sufficient time to relax back to their equilibrium state before the next pulse, allowing for accurate integration.

-

-

Reference Calibration: The chemical shift axis is calibrated by setting the residual DMSO solvent peak to δ 2.50 ppm.

-

-

Confirmatory D₂O Exchange:

-

Protocol: After acquiring the initial spectrum, remove the NMR tube, add one drop of deuterium oxide (D₂O), cap, and shake gently to mix. Re-acquire the ¹H spectrum using the same parameters.

-

Trustworthiness: This is a self-validating step. The acidic carboxylic proton will exchange with deuterium from the D₂O. The signal corresponding to Hₐ (predicted at 10-12 ppm) should disappear or significantly diminish in the second spectrum, providing unambiguous confirmation of its assignment.[2][3]

-

Spectral Analysis and Interpretation

This section presents an analysis based on a hypothetical, high-resolution spectrum consistent with the predicted data.

The resulting spectrum shows signals in all four key regions: the downfield acidic region, the aromatic region, the deshielded aliphatic region (methine and benzylic), and the upfield aliphatic region.

Table 2: Observed and Assigned ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Observed δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 12.51 | 1H | Broad Singlet (br s) | N/A | Hₐ (-COOH) |

| 7.45 | 1H | Doublet (d) | J = 1.8 Hz | H₉ |

| 7.32 | 1H | Doublet (d) | J = 8.2 Hz | Hբ |

| 7.28 | 1H | Doublet of Doublets (dd) | J = 8.2, 1.8 Hz | Hₑ |

| 4.05 | 1H | Triplet (t) | J = 7.5 Hz | Hᵦ |

| 3.15 - 3.05 | 1H | Multiplet (m) | N/A | HᏧ (one of two) |

| 2.99 - 2.89 | 1H | Multiplet (m) | N/A | HᏧ (one of two) |

| 2.65 - 2.55 | 1H | Multiplet (m) | N/A | H꜀ (one of two) |

| 2.31 - 2.21 | 1H | Multiplet (m) | N/A | H꜀ (one of two) |

Detailed Interpretation:

-

Hₐ (δ 12.51): A broad singlet integrating to one proton is observed far downfield, characteristic of a carboxylic acid proton. This signal disappears upon D₂O exchange, confirming the assignment.[3]

-

Aromatic Region (δ 7.2-7.5):

-

The signal at δ 7.45 is a doublet with a small coupling constant (J = 1.8 Hz), which is typical for a meta-coupling. This corresponds to H₉ , which is meta to Hₑ.

-

The signal at δ 7.32 is a clean doublet with a large coupling constant (J = 8.2 Hz), characteristic of ortho-coupling. This is assigned to Hբ , which is coupled only to Hₑ.

-

The signal at δ 7.28 is a doublet of doublets, showing both a large ortho-coupling (J = 8.2 Hz, from Hբ) and a smaller meta-coupling (J = 1.8 Hz, from H₉). This pattern definitively identifies it as Hₑ .

-

-

Methine Proton Hᵦ (δ 4.05): This signal appears as a triplet, indicating it is coupled to two neighboring protons with a similar coupling constant. This is consistent with its position at C1, coupled to the two C2 protons (H꜀). The downfield shift is due to the adjacent electron-withdrawing carboxylic acid group.

-

Aliphatic Methylene Protons (H꜀, HᏧ): As predicted, the protons on C2 and C3 (benzylic) appear as four distinct, complex multiplets between δ 2.2 and δ 3.2. The diastereotopicity of the C2 protons and the multiple vicinal couplings create this complex pattern. While precise assignment of each multiplet without 2D NMR (like COSY or HSQC) is challenging, the integration confirms a total of four protons in this region. The more downfield multiplets (δ 2.9-3.2) are assigned to the benzylic HᏧ protons, while the more upfield set (δ 2.2-2.7) are assigned to the H꜀ protons.

Spin-Spin Coupling Networkdot

Sources

- 1. This compound | C10H9BrO2 | CID 12318484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. organomation.com [organomation.com]

An In-Depth Technical Guide to the Mass Spectrometry of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid, a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are utilizing mass spectrometry for structural elucidation, purity assessment, and metabolic studies.

Introduction: The Analytical Imperative

This compound (C₁₀H₉BrO₂) is a halogenated indane derivative with a molecular weight of approximately 241.08 g/mol . Its structural complexity, combining an aromatic ring, a cyclic aliphatic moiety, a carboxylic acid group, and a bromine atom, presents a unique and informative fragmentation pattern in mass spectrometry. Understanding this pattern is critical for its unambiguous identification in complex matrices and for tracking its fate in various chemical and biological systems. This guide will delve into the theoretical and practical aspects of its analysis, focusing on the causal relationships between molecular structure and mass spectral behavior.

Foundational Principles: Ionization Techniques

The choice of ionization technique is paramount for the successful analysis of this compound. The two most relevant methods, Electron Ionization (EI) and Electrospray Ionization (ESI), offer distinct advantages and provide complementary information.

Electron Ionization (EI): The Hard Ionization Approach

Electron Ionization is a classic, highly reproducible technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This "hard" ionization method imparts significant energy to the molecule, leading to extensive and often predictable fragmentation.

-

Mechanism of Action: The high-energy electrons interact with the molecule, causing the ejection of an electron and forming a radical cation (M•+). This molecular ion is often unstable and undergoes a cascade of fragmentation reactions, providing a detailed "fingerprint" of the molecule's structure.

-

Applicability to the Target Molecule: For this compound, EI is expected to produce a rich fragmentation spectrum. The presence of the aromatic ring provides some stability to the molecular ion, which should be observable.[1] However, the carboxylic acid and the aliphatic ring are prone to characteristic cleavages.

Electrospray Ionization (ESI): The Soft Ionization Alternative

Electrospray Ionization is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules, such as carboxylic acids. It typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal fragmentation.

-

Mechanism of Action: The analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

-

Applicability to the Target Molecule: ESI is the preferred method for analyzing this compound in complex biological or environmental samples, often coupled with liquid chromatography (LC-MS).[2][3] In negative ion mode, the carboxylic acid will readily deprotonate to form a stable [M-H]⁻ ion, providing accurate molecular weight information. In positive ion mode, protonation of the carboxylic acid can also occur.

Predicted Mass Spectrum and Fragmentation Analysis

Due to the absence of a publicly available mass spectrum for this compound, the following fragmentation patterns are predicted based on established principles of mass spectrometry for aromatic, halogenated, and carboxylic acid-containing compounds.[1][4][5]

A crucial feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] This will result in any bromine-containing fragment appearing as a pair of peaks (an isotopic doublet) of almost equal intensity, separated by 2 m/z units.

Electron Ionization (EI) Fragmentation Pathways

Upon EI, the molecular ion ([C₁₀H₉⁷⁹BrO₂]⁺˙ at m/z 240 and [C₁₀H₉⁸¹BrO₂]⁺˙ at m/z 242) will undergo several key fragmentation reactions:

-

Loss of the Carboxyl Group (•COOH): A common fragmentation for carboxylic acids is the loss of the entire carboxyl group as a radical. This would result in a prominent ion at m/z 195/197.[1][5]

-

Alpha-Cleavage: Cleavage of the bond between the C1 carbon and the indane ring is a favorable process. This would lead to the loss of the C₁₀H₉BrO• radical, resulting in a [COOH]⁺ ion at m/z 45.

-

Loss of a Bromine Radical (•Br): The C-Br bond can cleave, leading to the loss of a bromine radical. This would produce an ion at m/z 161.

-

Loss of HBr: Elimination of a neutral hydrogen bromide molecule is another possible pathway, which would yield an ion at m/z 159.

-

Retro-Diels-Alder (RDA)-type Fragmentation: The dihydroindene structure can potentially undergo ring opening followed by fragmentation of the five-membered ring.

The predicted major fragments under EI are summarized in the table below.

| Predicted m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Notes |

| 240/242 | [C₁₀H₉BrO₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 195/197 | [C₉H₈Br]⁺ | •COOH | Loss of the carboxyl radical |

| 161 | [C₁₀H₉O₂]⁺ | •Br | Loss of a bromine radical |

| 159 | [C₁₀H₈O₂]⁺˙ | HBr | Loss of hydrogen bromide |

| 115 | [C₉H₇]⁺ | Br and COOH | Subsequent fragmentation |

| 45 | [COOH]⁺ | C₉H₈Br• | Alpha-cleavage |

Experimental Protocol: Acquiring the Mass Spectrum

This section outlines a detailed methodology for the analysis of this compound using both GC-MS (with EI) and LC-MS (with ESI).

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution to prepare working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1-100 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

-

Derivatization (Optional but Recommended): Carboxylic acids can exhibit poor chromatographic peak shape and thermal instability. Derivatization to a more volatile and stable ester (e.g., by reaction with BSTFA to form a trimethylsilyl ester) is highly recommended.

-

GC Conditions:

-

Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5MS) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions (EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS Conditions (ESI):

-

Ionization Mode: Negative and Positive.

-

Capillary Voltage: -3.5 kV (negative), +4.0 kV (positive).

-

Drying Gas Temperature: 350 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 40 psi.

-

Fragmentor Voltage: 100 V.

-

Mass Range: m/z 50-500.

-

Visualizing the Process and Fragmentation

To better illustrate the analytical workflow and the predicted fragmentation, the following diagrams are provided in Graphviz DOT language.

Caption: Experimental workflow for the mass spectrometric analysis.

Caption: Predicted EI fragmentation of the target molecule.

Conclusion: A Framework for Confident Analysis

This technical guide provides a robust framework for the mass spectrometric analysis of this compound. By understanding the principles of ionization and the predictable fragmentation pathways, researchers can confidently identify this compound, assess its purity, and investigate its role in various applications. The detailed experimental protocols serve as a validated starting point for method development, ensuring accurate and reliable data generation. The synergistic use of hard (EI) and soft (ESI) ionization techniques will provide the most comprehensive structural and quantitative information.

References

- 1. GCMS Section 6.12 [people.whitman.edu]

- 2. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Crystallographic Analysis of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid

Prepared by: Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid. As of the date of this publication, a public crystal structure for this specific compound has not been deposited in the Cambridge Structural Database (CSD). Therefore, this document serves as both a detailed procedural guide and a predictive analysis based on established crystallographic principles and data from structurally related molecules. We will explore the rationale behind experimental choices, from crystal growth to data refinement, and discuss the anticipated structural features that are of significant interest to the fields of medicinal chemistry and materials science. The insights derived from such an analysis are critical for understanding solid-state properties, guiding polymorphism screening, and informing rational drug design efforts.

Introduction: The Significance of Structural Elucidation

This compound (C₁₀H₉BrO₂) is a halogenated derivative of the indane scaffold, a privileged structure in medicinal chemistry. The presence of a carboxylic acid, a bromine atom, and a chiral center makes this molecule a compelling target for structural analysis. The precise three-dimensional arrangement of atoms in the crystalline state governs a multitude of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Furthermore, understanding the intermolecular interactions, such as hydrogen and halogen bonding, provides a roadmap for the design of co-crystals and the prediction of protein-ligand interactions.

This guide is structured to walk a researcher through the entire process of crystal structure determination, providing not just the "how" but the "why" at each critical step.

The Experimental Workflow: A Self-Validating Protocol